molecular formula C17H19NO5S B2764719 Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034566-19-1

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2764719
CAS No.: 2034566-19-1
M. Wt: 349.4
InChI Key: UYBPGJNHJKDCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound that features a benzoate ester linked to a thiophene ring through a hydroxyethoxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Hydroxyethoxyethyl Intermediate: This step involves the reaction of ethylene oxide with a suitable thiophene derivative to form the hydroxyethoxyethyl group.

    Carbamoylation: The hydroxyethoxyethyl intermediate is then reacted with an isocyanate to form the carbamoyl group.

    Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and carbamoyl groups could play a role in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(2-hydroxyethoxy)-2-(furan-3-yl)ethyl)carbamoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 4-((2-(2-hydroxyethoxy)-2-(pyridin-3-yl)ethyl)carbamoyl)benzoate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles. This can influence its reactivity, binding interactions, and overall properties in various applications.

Properties

IUPAC Name

methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-17(21)13-4-2-12(3-5-13)16(20)18-10-15(23-8-7-19)14-6-9-24-11-14/h2-6,9,11,15,19H,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPGJNHJKDCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.